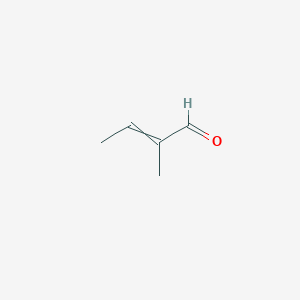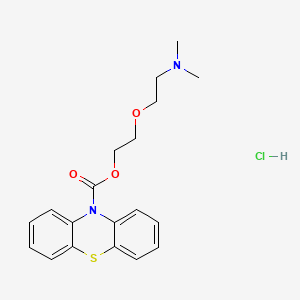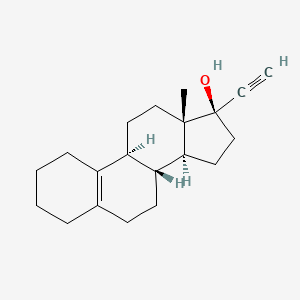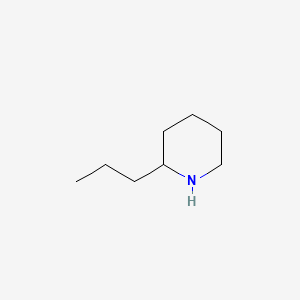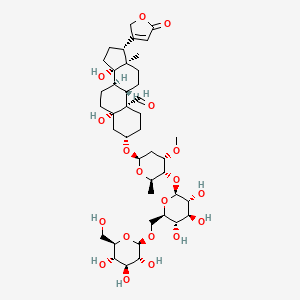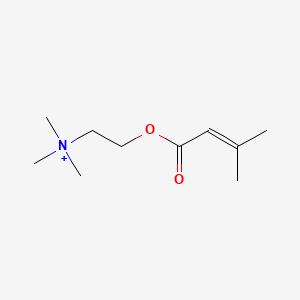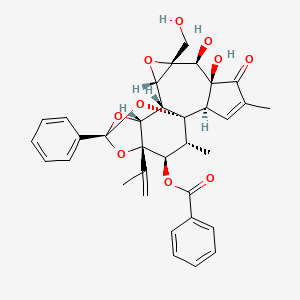
12-beta-(Benzoyloxy)daphnetoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-beta-(Benzoyloxy)daphnetoxin is a natural product found in Daphne genkwa, Thymelaea hirsuta, and Daphne oleoides with data available.
Wissenschaftliche Forschungsanwendungen
PKC Activation and Antileukemic Properties
12-beta-(Benzoyloxy)daphnetoxin, a derivative of daphnetoxin, has been studied for its potential as a protein kinase C (PKC) activator. Daphnetoxin and its analogues, including 12-beta-(Benzoyloxy)daphnetoxin, were initially isolated from the stem bark of Daphne gnidium. While mezerein, another PKC activator, exhibits antileukemic properties, daphnetoxin and its analogues were found to lack this effect. Research indicated that daphnetoxin, including its 12-beta-(Benzoyloxy)daphnetoxin analogue, differs in potency and selectivity as a PKC activator compared to mezerein. This variation in potency and selectivity of PKC activation may account for the absence of antileukemic and antiproliferative effects in daphnetoxin and its analogues (Saraíva et al., 2001).
Synthesis and Biological Activities
12-beta-(Benzoyloxy)daphnetoxin is part of the daphnane diterpene family, known for a range of significant biological activities. Research efforts have focused on developing synthetic routes to this family of compounds, including 12-beta-(Benzoyloxy)daphnetoxin. A general synthetic approach to the BC-ring system of these compounds was reported, based on D-ribose, with various protecting groups and solvents affecting the outcome (Wender et al., 2006).
Mitochondrial Toxicity and Anticancer Applications
The mitochondrial toxicity of daphnetoxin, including its analogues, has been investigated for potential anti-cancer applications. Studies have revealed that daphnetoxin can interact with mitochondrial oxidative phosphorylation, causing membrane permeability transition in rat liver. This mitochondrial interaction could lead to significant hepatocyte injury, thus necessitating careful assessment of its toxicity versus potential pharmacological benefits (Peixoto et al., 2004); (Diogo et al., 2009).
Role in HIV Inhibition
Daphnetoxin, including its analogues, has shown potential as an HIV inhibitor. A study identified daphnetoxin as one of the compounds in Daphne gnidium exhibiting strong antiretroviral activity without cytotoxicity. The research suggested a potential interference with HIV co-receptors CCR5 and CXCR4 by daphnetoxin (Vidal et al., 2012).
Alzheimer's Disease Research
In the context of Alzheimer's disease, daphnetoxin has been explored for its potential therapeutic effects. A ligand-based and structure-based study indicated that daphnetoxin might interact with FKBP52, a protein implicated in the reduction of tau protein accumulation. This suggests a potential avenue for non-amyloid-beta-centric drug development for Alzheimer's disease (Liao et al., 2014).
Eigenschaften
CAS-Nummer |
55073-32-0 |
|---|---|
Molekularformel |
C34H34O10 |
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,14R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
QKMXESBAFIKRAD-LPHDITAFSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
Kanonische SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
Synonyme |
genkwadaphnin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



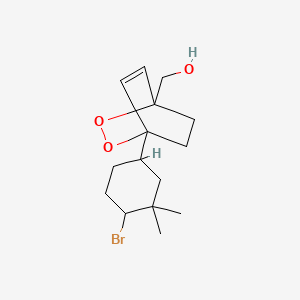
![3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1200527.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)
